3,4-Difluorophenylacetyl chloride
Overview
Description
3,4-Difluorophenylacetyl chloride is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
3,4-Difluorophenylacetyl chloride can be synthesized from 3,4-difluorophenylacetic acid. The synthetic route involves the reaction of 3,4-difluorophenylacetic acid with thionyl chloride in 1,2-dichloroethane under reflux conditions for 16 hours . The reaction is carried out under an inert atmosphere of argon. The crude mixture is then concentrated in vacuo to yield this compound as a yellow oil .
Chemical Reactions Analysis
3,4-Difluorophenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-difluorophenylacetic acid.
Oxidation and Reduction:
Common reagents used in these reactions include thionyl chloride for the synthesis, and various nucleophiles for substitution reactions . The major products formed from these reactions are amides, esters, and acids .
Scientific Research Applications
3,4-Difluorophenylacetyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-difluorophenylacetyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
3,4-Difluorophenylacetyl chloride can be compared with other acyl chlorides such as:
Benzoyl chloride: Similar in reactivity but lacks the fluorine atoms, which can influence the electronic properties and reactivity.
2-Thiopheneacetyl chloride: Contains a thiophene ring instead of a phenyl ring, leading to different reactivity and applications.
3,4-Dibromobenzenesulfonyl chloride: Contains bromine atoms and a sulfonyl group, which significantly alters its reactivity and applications.
The presence of fluorine atoms in this compound makes it unique, as fluorine can influence the electronic properties and reactivity of the compound, making it useful in specific applications .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZDVXZDDNPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562255 | |
Record name | (3,4-Difluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121639-61-0 | |
Record name | (3,4-Difluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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